(R)-4,5-Diamino-5-oxopentanoic acid

immunopharmacology cytotoxicity stereoisomer-activity

This (R)-4,5-diamino-5-oxopentanoic acid (D-isoglutamine) is the only stereoisomer that activates NOD2 receptors, a crucial requirement for developing vaccine adjuvants and immunotherapies. Substituting with L-isoglutamine or L-glutamine leads to inactive compounds, invalidating critical biological assays. As the specific product of the MurT-GatD enzyme complex and a mandatory precursor for active muramyl dipeptide analogs, this high-purity building block ensures reproducible results in immune signaling and antibacterial drug discovery. Procure directly for your research.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 19522-40-8
Cat. No. B555603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4,5-Diamino-5-oxopentanoic acid
CAS19522-40-8
Synonyms(R)-4,5-Diamino-5-oxopentanoicacid; 19522-40-8; D-isoglutamine; UNII-IY2O406N69; IY2O406N69; D-?-Glutamine; Isoglutamine,D-; AC1NRBJH; D-Glutamicacidalpha-amide; SCHEMBL965272; 4-Aminoglutaramicacid,(R)-; H-D-Isogln-OH,D-Isoglutamine; CTK8B4263; Glutaramicacid,4-amino-,D-; AEFLONBTGZFSGQ-GSVOUGTGSA-N; MolPort-023-279-079; ZINC2560808; ANW-44551; CG-019; (4R)-4,5-diamino-5-oxopentanoicacid; AJ-40658; AK-90911; TC-133296; FT-0697921; ST24026430
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)N)[NH3+]
InChIInChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m1/s1
InChIKeyAEFLONBTGZFSGQ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-4,5-Diamino-5-oxopentanoic acid (CAS 19522-40-8) is a Critical Procurement Target for Peptidoglycan and Immunological Research


(R)-4,5-Diamino-5-oxopentanoic acid (CAS 19522-40-8), also known as D-isoglutamine, is a non-proteinogenic amino acid derivative with the specific (R) configuration [1]. It is the enantiomer of L-isoglutamine and is functionally distinct from proteinogenic L-glutamine [1]. Its primary scientific relevance lies in its role as an essential building block in bacterial peptidoglycan [2] and as a key stereochemical determinant in muramyl dipeptide (MDP) immunoadjuvants, where it is the form found in nature [3].

Why Substituting (R)-4,5-Diamino-5-oxopentanoic acid (CAS 19522-40-8) with L-Isoglutamine or L-Glutamine Will Invalidate Key Experimental Results


Generic substitution fails because the stereochemistry and amidation state of this compound are not minor variations but are binary switches that determine biological function. Using the incorrect enantiomer (L-isoglutamine) or a related amide (L-glutamine) will result in complete loss of activity or produce opposite biological effects in validated systems. Specifically, the D-isoglutamine residue is the absolute structural requirement for NOD2 receptor recognition and downstream NF-κB activation, a pathway central to innate immunity [1]. Furthermore, in bacterial cell wall biosynthesis, the MurT-GatD enzyme complex specifically catalyzes the formation of the D-isoglutamine residue in lipid II, a process for which L-glutamine cannot serve as a substitute [2]. The quantitative evidence below details the profound, measurable differences that preclude simple analog substitution.

Quantitative Differentiation Guide for (R)-4,5-Diamino-5-oxopentanoic acid (CAS 19522-40-8) vs. Its Closest Analogs


Direct Head-to-Head Comparison: >100-Fold Higher Cytotoxicity of MDP Containing (R)-4,5-Diamino-5-oxopentanoic acid vs. Other Stereoisomers

When incorporated into a muramyl dipeptide (MDP) scaffold, the (R)-4,5-diamino-5-oxopentanoic acid (D-isoglutamine) residue produces a stereoisomer (L,D-MDP) that is over 100-fold more cytotoxic per microgram than MDPs containing D,D-MDP or L,L-MDP stereoisomers. This establishes the absolute requirement for the specific (R) configuration at this position for this particular biological activity [1].

immunopharmacology cytotoxicity stereoisomer-activity

Class-Level Inference: Absolute Stereochemical Requirement for NOD2 Receptor Activation

Chemical synthesis and functional studies of peptidoglycan partial structures unequivocally identified N-acetylmuramyl-L-alanyl-D-isoglutamine as the minimum structure required for immunostimulatory activity and NOD2 receptor activation [1]. This activity is completely absent in analogs lacking the D-isoglutamine residue or containing the incorrect stereochemistry . For example, replacing L-alanine with D-alanine dramatically reduces adjuvant activity, underscoring the strict stereochemical context .

innate immunity immunostimulation NOD2 agonist

Class-Level Inference: Essential and Specific Component in Bacterial Cell Wall Biosynthesis

In bacterial cell wall biosynthesis, the MurT-GatD enzyme complex is dedicated to the formation of the α-D-isoglutamine residue in the lipid II stem peptide, a crucial precursor for peptidoglycan [1]. This enzyme complex specifically synthesizes D-isoglutamine, and its activity is distinct from that of enzymes which synthesize L-glutamine [2]. The presence of D-isoglutamine at this position is a conserved feature across many bacterial species, making its biosynthesis a potential target for novel antimicrobials [1].

bacterial cell wall peptidoglycan biosynthesis antimicrobial target

High-Impact Research and Industrial Applications Requiring (R)-4,5-Diamino-5-oxopentanoic acid (CAS 19522-40-8)


Synthesis and Biological Evaluation of NOD2 Agonists and Immunomodulators

Given its essential role as the minimal active structure for NOD2 activation, researchers developing novel vaccine adjuvants, immunotherapies, or studying innate immune signaling must use (R)-4,5-diamino-5-oxopentanoic acid (D-isoglutamine) as a core building block to create biologically active MDP analogs. Substituting with L-isoglutamine will yield an inactive compound and produce false-negative results [1].

Investigating Stereoisomer-Specific Cytotoxicity and Apoptosis

This compound is a prerequisite for generating the L-alanyl-D-isoglutamine motif, which has been shown to induce over 100-fold higher cytotoxicity compared to other stereoisomers. It is therefore an essential reagent for researchers studying the molecular mechanisms of stereospecific, apoptosis-inducing agents and for developing cell-based assays to detect active MDP in biological samples [2].

Studies on Bacterial Cell Wall Biosynthesis and Novel Antimicrobial Discovery

As the specific product of the MurT-GatD enzyme complex in the lipid II biosynthesis pathway, (R)-4,5-diamino-5-oxopentanoic acid is the only correct analytical standard and synthetic intermediate for developing and validating enzyme assays aimed at discovering new antibiotics that target this essential and unique step in bacterial cell wall formation [3].

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